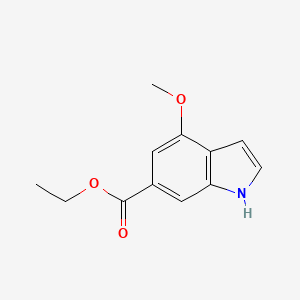

Ethyl 4-methoxy-1H-indole-6-carboxylate

Description

Significance of Indole (B1671886) Heterocycles as Core Structures in Synthetic Chemistry

Indole and its derivatives are ubiquitous in nature and medicine. nih.gov This heterocyclic system is the core of the essential amino acid tryptophan and its metabolites, such as the neurotransmitter serotonin (B10506) and the hormone melatonin. rsc.org The prevalence of the indole scaffold in a multitude of alkaloids, which are naturally occurring nitrogen-containing compounds often exhibiting potent pharmacological activities, underscores its biological significance. rsc.org

In medicinal chemistry, the indole ring is considered a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity. rsc.org Its ability to participate in various non-covalent interactions allows indole-containing molecules to bind effectively to biological targets like enzymes and receptors. Consequently, numerous synthetic indole derivatives have been developed as therapeutic agents for a wide range of conditions, including cancer, inflammation, and microbial infections. rsc.org The versatility of the indole core provides a robust platform for synthetic chemists to construct diverse molecular libraries for drug discovery. rsc.org

Structural Context of Ethyl 4-methoxy-1H-indole-6-carboxylate within Substituted Indole Chemistry

This compound is a disubstituted indole derivative featuring a methoxy (B1213986) group at the 4-position and an ethyl carboxylate group at the 6-position of the indole ring. This specific substitution pattern imparts distinct chemical properties and synthetic potential to the molecule.

The methoxy group (-OCH₃) at the C4 position is an electron-donating group, which enhances the electron density of the aromatic system. This electronic effect influences the reactivity of the indole ring, particularly in electrophilic substitution reactions. Furthermore, the presence of a methoxy group can improve the solubility and bioavailability of a molecule, making it a valuable feature in the design of pharmaceutical compounds. chemimpex.com The ethyl carboxylate group (-COOEt) at the C6 position is an electron-withdrawing group and serves as a versatile synthetic handle. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups such as amides, alcohols, or aldehydes, allowing for further molecular elaboration.

While specific research detailing the synthesis of this compound is not extensively documented, its structure is analogous to similar compounds synthesized through established methods. For instance, the methyl ester analog, Mthis compound, is recognized as a key intermediate in the synthesis of bioactive indole derivatives. chemimpex.com Classical methods like the Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone, remain a cornerstone for constructing such indole cores. wikipedia.orgrsc.org For example, the reaction of m-anisidine (B1676023) (3-methoxyaniline) can lead to a mixture of 4-methoxy and 6-methoxy indole isomers, highlighting a potential pathway toward this substitution pattern. rsc.org

Below are the key identifiers for this specific compound.

Table 1: Chemical Identification of this compound| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1459215-15-6 chemsrc.com |

| Molecular Formula | C₁₂H₁₃NO₃ |

Overview of Advanced Research Trends in Indole Synthesis and Reactivity

The enduring importance of indoles has spurred continuous innovation in their synthesis and functionalization. While classical methods like the Fischer, Reissert, and Japp-Klingemann syntheses are still widely used, modern organic chemistry has introduced more sophisticated and efficient strategies. rsc.orgwikipedia.org

A significant area of advancement is the use of transition metal catalysis, particularly with palladium. researchgate.net Palladium-catalyzed reactions have become a powerful tool for both the construction of the indole nucleus and its subsequent modification. researchgate.net These methods include cross-coupling reactions that form key carbon-carbon or carbon-nitrogen bonds and direct C-H functionalization, which allows for the selective introduction of substituents onto the indole ring without the need for pre-functionalized starting materials. nih.govmdpi.com Such approaches offer high efficiency and broad substrate scope under mild reaction conditions. mdpi.comacs.org

The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, has also streamlined the synthesis of complex indole derivatives. These processes improve atom economy and reduce waste by minimizing intermediate purification steps. Furthermore, there is a growing emphasis on green chemistry principles, leading to the development of syntheses that use more environmentally benign catalysts and solvents.

Recent research also explores novel cyclization strategies and the functionalization of less reactive positions on the indole ring, expanding the toolkit available to chemists for creating novel indole-based molecules with tailored properties for applications in medicine and materials science. acs.orgnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

ethyl 4-methoxy-1H-indole-6-carboxylate |

InChI |

InChI=1S/C12H13NO3/c1-3-16-12(14)8-6-10-9(4-5-13-10)11(7-8)15-2/h4-7,13H,3H2,1-2H3 |

InChI Key |

GHKNEJUTFCMKQF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CN2)C(=C1)OC |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of Ethyl 4 Methoxy 1h Indole 6 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of Ethyl 4-methoxy-1H-indole-6-carboxylate, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum provides a map of the proton environments within the molecule. The expected chemical shifts (δ) in a solvent like DMSO-d₆ are influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing ethyl carboxylate group attached to the indole (B1671886) ring. The indole N-H proton typically appears as a broad singlet at a high chemical shift. The aromatic protons on the indole core exhibit distinct signals, with their multiplicity revealing coupling with adjacent protons. The methoxy group protons appear as a sharp singlet, while the ethyl group of the ester function shows a characteristic quartet and triplet pattern.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | ~11.5 | br s | - |

| H7 | ~7.5 | d | ~1.0 |

| H2 | ~7.2 | t | ~2.5 |

| H5 | ~7.0 | d | ~1.0 |

| H3 | ~6.5 | dd | ~3.0, 2.0 |

| OCH₂CH₃ | ~4.3 | q | ~7.1 |

| OCH₃ | ~3.9 | s | - |

| OCH₂CH₃ | ~1.3 | t | ~7.1 |

Note: Data are predicted based on analogous structures and general NMR principles. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom produces a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbonyl carbon of the ester group is characteristically found at a high chemical shift (~165 ppm). Aromatic carbons resonate in the 100-155 ppm range, with carbons directly attached to the methoxy group and the nitrogen atom showing specific shifts. The aliphatic carbons of the ethyl and methoxy groups appear at lower chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165 |

| C4 | ~153 |

| C7a | ~138 |

| C3a | ~128 |

| C2 | ~125 |

| C6 | ~122 |

| C7 | ~115 |

| C5 | ~103 |

| C3 | ~101 |

| OCH₂CH₃ | ~60 |

| OCH₃ | ~55 |

| OCH₂CH₃ | ~14 |

Note: Data are predicted based on analogous structures and general NMR principles. Actual values may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds. For this compound, COSY would show correlations between the adjacent protons on the indole ring (e.g., H2 and H3) and between the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., the methoxy protons to the methoxy carbon).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is vital for establishing the connectivity of the substituents to the indole core. Key correlations would include the protons of the methoxy group (OCH₃) to the C4 carbon, and the aromatic protons H5 and H7 to the ester carbonyl carbon (C=O), confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure. A key expected correlation would be between the methoxy group protons and the H5 proton, confirming the spatial proximity of these groups on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₂H₁₃NO₃), the calculated monoisotopic mass is 219.0895 g/mol . The high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺) very close to this value, confirming the elemental composition.

The fragmentation pattern under electron ionization (EI) would likely involve characteristic losses associated with the ester and methoxy functional groups. libretexts.orgresearchgate.net

Loss of an ethoxy radical (•OCH₂CH₃): A significant fragment would be expected at m/z 174, corresponding to the [M - 45]⁺ ion.

Loss of an ethyl group (•CH₂CH₃): This would result in a fragment at m/z 190 ([M - 29]⁺).

Loss of carbon monoxide (CO) from the acylium ion: The fragment at m/z 174 could further lose CO to produce an ion at m/z 146.

Loss of a methyl radical (•CH₃) from the methoxy group: A peak at m/z 204 ([M - 15]⁺) may also be observed.

Table 3: Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment |

| 219 | [M]⁺ (Molecular Ion) |

| 204 | [M - CH₃]⁺ |

| 190 | [M - CH₂CH₃]⁺ |

| 174 | [M - OCH₂CH₃]⁺ |

| 146 | [M - OCH₂CH₃ - CO]⁺ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound would display characteristic bands confirming its key structural features. mdpi.com

Table 4: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) |

| N-H (Indole) | Stretching | 3300 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2980 |

| C=O (Ester) | Stretching | 1680 - 1710 |

| C=C (Aromatic) | Stretching | 1580 - 1620 |

| C-O (Ester & Ether) | Stretching | 1100 - 1300 |

The strong absorption band for the ester carbonyl (C=O) stretch is particularly diagnostic. The N-H stretch of the indole ring, along with the various C-H and C-O stretches, provides a comprehensive fingerprint of the molecule's functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly in the conjugated π-electron system of the indole ring. Indole and its derivatives typically exhibit two main absorption bands. researchdata.edu.au The presence of the methoxy (an auxochrome) and the ethyl carboxylate (a chromophore) substituents on the aromatic ring influences the wavelength of maximum absorption (λmax). These groups extend the conjugation and are expected to cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted indole. The spectrum, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), would likely show strong absorptions in the 220-300 nm range, corresponding to π→π* transitions within the aromatic system.

X-ray Crystallography for Definitive Solid-State Structure Determination

For a definitive solid-state structure determination of this compound, a single crystal of suitable quality would be required. The crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined.

The expected output from such an analysis would be a detailed crystallographic information file (CIF), containing a wealth of data. Key parameters that would be reported are summarized in the hypothetical data table below.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₁₂H₁₃NO₃ | The elemental composition of the molecule. |

| Formula Weight | 219.24 g/mol | The molar mass of the compound. |

| Crystal System | e.g., Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | The space group provides a detailed description of the crystal's symmetry. |

| a, b, c [Å] | e.g., a=8.5, b=12.1, c=9.8 | The dimensions of the unit cell along the a, b, and c axes. |

| α, β, γ [°] | e.g., α=90, β=105, γ=90 | The angles of the unit cell. |

| Volume [ų] | e.g., 978 | The volume of the unit cell. |

| Z | e.g., 4 | The number of molecules per unit cell. |

| Calculated Density [g/cm³] | e.g., 1.49 | The theoretical density of the crystal. |

| R-factor | < 0.05 | An indicator of the quality of the agreement between the experimental data and the fitted model. |

This data would provide indisputable proof of the molecular structure of this compound in the solid state.

Elemental Analysis for Empirical Formula Validation and Purity Assessment

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. This method serves as a crucial check for the empirical formula of a newly synthesized compound and provides a reliable assessment of its purity.

The analysis involves the combustion of a small, precisely weighed sample of this compound in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified. The experimentally determined percentages of carbon, hydrogen, and nitrogen are then compared with the theoretically calculated values based on the expected molecular formula (C₁₂H₁₃NO₃).

A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's identity and high purity.

Table 2: Theoretical and Expected Experimental Elemental Analysis Data for this compound

| Element | Theoretical % | Found (Hypothetical) % |

| Carbon | 65.74 | 65.70 ± 0.4 |

| Hydrogen | 5.98 | 5.95 ± 0.4 |

| Nitrogen | 6.39 | 6.42 ± 0.4 |

The data presented in this table would be essential for the validation of the synthesis of this compound and to ensure that the material is of sufficient purity for subsequent studies and applications.

Computational Chemistry and Theoretical Investigations of Ethyl 4 Methoxy 1h Indole 6 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of molecular systems. These calculations allow for the prediction of molecular geometry, orbital energies, and the nature of chemical bonds.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and geometry of organic molecules due to its balance of accuracy and computational cost. For indole (B1671886) and its derivatives, DFT methods, such as those employing the B3LYP functional with basis sets like 6-31G(d) or 6-311+G(d,p), have been shown to provide results that are in good agreement with experimental data. nih.gov

The molecular geometry of Ethyl 4-methoxy-1H-indole-6-carboxylate is defined by the planar indole core. The methoxy (B1213986) (-OCH₃) group at the C4 position and the ethyl carboxylate (-COOCH₂CH₃) group at the C6 position are the key substituents influencing its structure. The methoxy group is an electron-donating group, which can influence the electron density distribution across the indole ring. nih.gov The ethyl carboxylate group is an electron-withdrawing group, which also significantly affects the electronic properties. ugm.ac.id

DFT calculations on related methoxy-substituted indoles and indole-carboxylic acids reveal that the indole ring itself remains largely planar. nih.gov Key geometric parameters, such as bond lengths and angles, are influenced by the electronic nature of the substituents. For instance, the C4-O bond of the methoxy group and the C6-C bond of the carboxylate group will have characteristic lengths determined by conjugation and inductive effects. It is expected that the C-N bonds within the pyrrole (B145914) part of the indole ring will exhibit partial double bond character.

Table 1: Predicted Key Geometric Parameters for this compound (Based on Analogous Structures) (Note: These are estimated values based on computational studies of similar indole derivatives. Actual values would require a specific DFT calculation for this molecule.)

| Parameter | Predicted Value Range | Influencing Factor |

| Indole Ring Planarity | High (low RMSD) | Aromaticity of the bicyclic system |

| C4-O (methoxy) Bond Length | ~1.36 - 1.38 Å | Resonance with the indole ring |

| C6-C (carboxylate) Bond Length | ~1.48 - 1.50 Å | sp²-sp² single bond character |

| C=O (carboxylate) Bond Length | ~1.20 - 1.22 Å | Typical carbonyl double bond |

| Dihedral Angle (C3-C4-O-CH₃) | Near 0° or 180° | Planar or anti-planar conformation |

| Dihedral Angle (C5-C6-C=O) | Variable | Rotation around the C-C bond |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. unt.edu

For indole derivatives, the HOMO is typically a π-orbital delocalized over the indole ring system, while the LUMO is a π*-orbital. researchgate.net The presence of an electron-donating methoxy group at the C4 position is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing ethyl carboxylate group at the C6 position is expected to lower the energy of the LUMO, making it more susceptible to nucleophilic attack. nih.gov

Table 2: Estimated Frontier Orbital Energies for Substituted Indoles (Note: Values are illustrative and based on data from various computational studies on indole derivatives.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Indole (parent) | ~ -5.5 to -6.0 | ~ -0.5 to 0.0 | ~ 5.0 - 6.0 |

| Methoxy-substituted Indole | ~ -5.2 to -5.7 | ~ -0.6 to -0.1 | ~ 4.6 - 5.6 |

| Indole Carboxylic Acid | ~ -5.8 to -6.3 | ~ -1.0 to -0.5 | ~ 4.8 - 5.8 |

| This compound (Predicted) | ~ -5.4 to -5.9 | ~ -0.9 to -0.4 | ~ 4.5 - 5.5 |

The distribution of the HOMO is expected to have significant density on the pyrrole ring and the C4-C5 region, enhanced by the methoxy group. The LUMO density is likely to be more concentrated on the benzene (B151609) part of the indole ring and the carboxylate group, influenced by the electron-withdrawing nature of the ester.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It translates the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures.

The ethyl carboxylate group would show strong polarization of the C=O bond, with significant electron density on the oxygen atom. NBO analysis can quantify the stabilization energies associated with these donor-acceptor interactions. For example, the interaction between the lone pair of the methoxy oxygen and the π* orbitals of the indole ring (LP(O) -> π*(C-C)) would have a significant stabilization energy, indicating a strong resonance effect. nih.gov Similarly, intramolecular charge transfer from the indole ring to the electron-withdrawing carboxylate group would be evident.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to explore the different spatial arrangements (conformations) of a molecule and their relative energies. For this compound, conformational flexibility primarily arises from the rotation around single bonds associated with the two substituents.

The key rotational degrees of freedom are:

Rotation of the methoxy group: The C4-O bond allows for rotation of the methyl group. The two primary planar conformations are syn and anti, where the methyl group is oriented towards or away from the C5 position of the indole ring, respectively. Computational studies on methoxyindoles suggest that the relative stability of these conformers is influenced by steric and electronic effects.

Molecular mechanics and quantum chemical calculations can be used to map the potential energy surface for these rotations and identify the low-energy conformers. It is likely that the most stable conformer will have the carbonyl group of the ester oriented in a way that minimizes steric clash with the adjacent C5-H bond, and the methoxy group in a planar or near-planar orientation to maximize resonance stabilization.

Mechanistic Elucidation via Computational Methods

Computational chemistry is a vital tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. This provides a detailed picture of the reaction pathway that is often inaccessible through experimental means alone.

The synthesis of the indole core of this compound can be achieved through various methods, with the Fischer indole synthesis being a classic and versatile approach. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. For the target molecule, the starting material would be a phenylhydrazone derived from a 3-methoxy-5-ethoxycarbonyl-phenylhydrazine.

Computational studies of the Fischer indole synthesis have focused on elucidating the key steps of the mechanism:

Tautomerization: The initial phenylhydrazone tautomerizes to an enehydrazine intermediate.

nih.govnih.gov-Sigmatropic Rearrangement: This is often the rate-determining step, involving a concerted rearrangement to form a C-C bond and break the N-N bond. Computational methods can model the six-membered ring transition state of this pericyclic reaction.

Aromatization: The intermediate then undergoes cyclization and elimination of ammonia (B1221849) to form the final aromatic indole ring.

Theoretical investigations on methoxy-substituted phenylhydrazones in the Fischer indole synthesis have highlighted the directing effect of the methoxy group. nih.gov The position of the methoxy group can influence the regioselectivity of the cyclization, and computational studies can explain these outcomes by comparing the activation barriers for different possible cyclization pathways. For instance, calculations can determine the transition state energies for cyclization occurring ortho or para to the methoxy group, thus predicting the major product. The presence of the electron-withdrawing carboxylate group would also influence the electronic nature of the phenyl ring and the stability of intermediates and transition states along the reaction coordinate.

Alternative synthetic routes, such as those catalyzed by transition metals, have also been successfully modeled using DFT. Such studies typically map out the entire catalytic cycle, identifying the active catalytic species, substrate coordination, key bond-forming steps (e.g., C-H activation, reductive elimination), and catalyst regeneration steps, providing a comprehensive understanding of the reaction mechanism at a molecular level.

Energy Profiles of Transformations Involving the Methoxy and Carboxylate Groups

Computational chemistry provides powerful tools to explore the conformational landscape of molecules like this compound. Understanding the rotational dynamics of its substituent groups—the methoxy (-OCH₃) and ethyl carboxylate (-COOCH₂CH₃) groups—is crucial for comprehending its structure-property relationships. The energy profiles for these transformations are typically investigated using quantum mechanical methods, particularly Density Functional Theory (DFT).

To determine the rotational energy barrier of the methoxy group, a relaxed potential energy surface (PES) scan is performed. This involves systematically rotating the C-O bond dihedral angle (C(indole ring)-C(4)-O-CH₃) in small increments (e.g., 10-15 degrees) from 0° to 360°. At each step, the geometry of the rest of the molecule is optimized to find the lowest energy structure for that fixed dihedral angle. The resulting plot of energy versus dihedral angle reveals the most stable (lowest energy) and least stable (highest energy) conformations. The energy difference between these points defines the rotational barrier. nih.govresearchgate.net For aromatic methoxy groups, the planar conformations (dihedral angle of 0° or 180°) are often the most stable due to electronic effects like conjugation, while the perpendicular conformation (90°) represents the transition state. nih.gov

A similar procedure is applied to the ethyl carboxylate group, although its flexibility presents a more complex scenario with multiple rotatable bonds (e.g., C(indole ring)-C(carboxylate), C-O, and O-C₂H₅). The rotation around the C(indole)-C(carboxylate) bond is of particular interest as it influences the group's orientation relative to the indole ring. The interplay of steric hindrance and electronic effects governs the heights of these rotational barriers. biomedres.usnih.gov DFT calculations can elucidate these energy profiles, identifying the global minimum energy conformer and the energy required to transition between different stable rotamers. numberanalytics.comamazonaws.comresearchgate.net

Table 1: Illustrative Rotational Energy Profile for the Methoxy Group

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 0.00 | Planar (Stable) |

| 30 | 0.75 | - |

| 60 | 2.50 | - |

| 90 | 3.50 | Perpendicular (Transition State) |

| 120 | 2.50 | - |

| 150 | 0.75 | - |

| 180 | 0.00 | Planar (Stable) |

Prediction and Simulation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, providing a direct link between molecular structure and experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations have become a standard tool for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nrel.govrsc.org The most common approach is the Gauge-Independent Atomic Orbital (GIAO) method, which calculates the isotropic magnetic shielding tensors for each nucleus. mdpi.comnih.gov

The calculated shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory: δ = σ(TMS) - σ(sample). The accuracy of these predictions is highly dependent on the choice of the DFT functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-311++G(2d,p)). mdpi.comnih.gov To improve accuracy, calculations often incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the experimental conditions. mdpi.com More advanced approaches may also use machine learning models trained on both DFT-calculated and experimental data to refine predictions. acs.org

Table 2: Illustrative Predicted NMR Chemical Shifts (δ, ppm) in CDCl₃

| Atom Position | Predicted ¹H Shift | Predicted ¹³C Shift |

| N-H | 8.50 | - |

| C2-H | 7.10 | 125.5 |

| C3-H | 6.80 | 102.0 |

| C5-H | 7.90 | 122.0 |

| C7-H | 7.30 | 115.0 |

| O-CH₃ | 4.05 | 55.8 |

| COO-CH₂-CH₃ | 4.40 | 61.0 |

| COO-CH₂-CH₃ | 1.42 | 14.5 |

| C4 | - | 155.0 |

| C6 | - | 120.0 |

| C=O | - | 166.5 |

UV-Vis Spectra: The electronic absorption properties of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comfaccts.de This method calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com The output provides the absorption wavelength (λ_max), excitation energy, and oscillator strength (f), which is a measure of the transition probability. researchgate.net Strong absorptions in the UV-Vis spectrum correspond to transitions with high oscillator strengths. These calculations are crucial for understanding the electronic structure and identifying the nature of the transitions, such as π→π* or n→π*. acs.org

Table 3: Illustrative Simulated UV-Vis Absorption Data in Methanol (B129727)

| Transition | λ_max (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

| S₀ → S₁ | 310 | 4.00 | 0.45 |

| S₀ → S₂ | 265 | 4.68 | 0.20 |

| S₀ → S₃ | 220 | 5.63 | 0.65 |

IR Spectra: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. dtic.milyoutube.com This is achieved by first optimizing the molecular geometry to a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). researchgate.net Diagonalizing this matrix yields the vibrational frequencies. Due to the harmonic approximation used in these calculations and the neglect of electron correlation effects, the calculated frequencies are often systematically higher than experimental values. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. acs.org

Table 4: Illustrative Predicted IR Vibrational Frequencies

| Wavenumber (cm⁻¹, scaled) | Intensity | Assignment |

| 3450 | Medium | N-H stretch |

| 3050 | Weak | Aromatic C-H stretch |

| 2980 | Medium | Aliphatic C-H stretch |

| 1710 | Strong | C=O stretch (ester) |

| 1620 | Medium | C=C stretch (aromatic) |

| 1250 | Strong | C-O stretch (ether & ester) |

Analysis of Molecular Interaction Energies and Topological Properties

To understand how molecules of this compound interact with each other in the solid state, computational techniques like Hirshfeld surface analysis and interaction energy calculations are employed.

Table 5: Illustrative Hirshfeld Surface Contact Contributions

| Intermolecular Contact | Contribution (%) |

| H···H | 55.0 |

| O···H / H···O | 25.5 |

| C···H / H···C | 15.0 |

| N···H / H···N | 3.5 |

| Other | 1.0 |

Topological Properties: The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the electron density (ρ) to characterize chemical bonding and intermolecular interactions. amercrystalassn.orgwiley-vch.de QTAIM defines atoms as distinct regions of space based on the topology of the electron density. muni.cz The analysis of critical points in the electron density allows for the identification of bond paths, which are indicators of chemical bonds. wiley-vch.de The properties at the bond critical point (BCP), such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of an interaction, distinguishing between covalent bonds and weaker closed-shell interactions like hydrogen bonds and van der Waals forces. muni.czarxiv.org

Reactivity and Reaction Pathways of Ethyl 4 Methoxy 1h Indole 6 Carboxylate

Reactions Involving the Ester Functionality

The ethyl ester group at the C6 position is susceptible to nucleophilic acyl substitution reactions, allowing for its conversion into a variety of other functional groups. These transformations are fundamental in modifying the properties of the molecule and in synthesizing more complex derivatives.

Hydrolysis of the Ethyl Carboxylate to the Corresponding Carboxylic Acid

The hydrolysis of the ethyl ester to 4-methoxy-1H-indole-6-carboxylic acid is a common and crucial transformation. This reaction, also known as saponification, is typically carried out under basic conditions. masterorganicchemistry.com The process involves heating the ester with an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), in a co-solvent like methanol (B129727), ethanol (B145695), or tetrahydrofuran (B95107) (THF) to ensure solubility. prepchem.comoperachem.comcommonorganicchemistry.com The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. A final acidification step is required to protonate the carboxylate salt and yield the free carboxylic acid. masterorganicchemistry.com

The reaction is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by the alkoxide, which is a strong base. masterorganicchemistry.com

Table 1: Illustrative Conditions for Hydrolysis of Indole (B1671886) Esters

| Starting Material | Base | Solvent System | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Methyl indole-6-carboxylate | LiOH·H₂O | THF / Methanol / Water | Not specified | Indole-6-carboxylic acid | Not specified prepchem.com |

| General Ethyl Ester | NaOH (1 M aq.) | Methanol | Not specified | Corresponding Carboxylic Acid | Typical operachem.com |

| General Methyl Ester | LiOH | THF / Water | Room Temperature | Corresponding Carboxylic Acid | 88% operachem.com |

Transesterification Reactions with Different Alcohols

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol. This reaction is typically catalyzed by either an acid or a base. In the context of indole esters, base-catalyzed transesterification has been observed. For instance, attempting N-alkylation of ethyl indol-2-carboxylate using sodium methoxide (B1231860) (NaOMe) in methanol did not lead to the desired N-alkylation but instead resulted in the transesterification of the ethyl ester to the corresponding methyl ester, methyl indol-2-carboxylate. mdpi.comresearchgate.netsemanticscholar.org This outcome highlights the competition between nucleophilic attack at the indole nitrogen and the ester carbonyl, with the ester being more reactive under these specific conditions. To achieve successful transesterification of Ethyl 4-methoxy-1H-indole-6-carboxylate, it could be treated with a different alcohol (e.g., methanol, propanol) in the presence of a suitable basic catalyst like the corresponding sodium alkoxide.

Conversion to Carboxamides, Hydrazides, and Other Acyl Derivatives

The ester functionality of this compound serves as a gateway to various other acyl derivatives, most notably carboxamides and hydrazides, which are important pharmacophores.

Carboxamides: While direct conversion from the ester is possible, a common route involves a two-step process: first, hydrolysis of the ester to the carboxylic acid as described in section 5.1.1, followed by an amide coupling reaction. The resulting 4-methoxy-1H-indole-6-carboxylic acid can be coupled with a wide range of primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HATU) to form the corresponding N-substituted carboxamides. arkat-usa.orgnih.gov

Hydrazides: The synthesis of the corresponding carbohydrazide (B1668358) is typically achieved through hydrazinolysis. This reaction involves heating the ethyl ester directly with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcohol solvent like ethanol. mdpi.comresearchgate.net This method provides a direct and efficient route to 4-methoxy-1H-indole-6-carbohydrazide. This hydrazide is a valuable intermediate that can be further reacted, for example, with aldehydes and ketones to form hydrazones. mdpi.com

Reactions at the Indole Nitrogen Atom

The indole nucleus contains a weakly acidic N-H proton. Deprotonation with a suitable base generates a nucleophilic indole anion, which can then react with various electrophiles in N-alkylation and N-acylation reactions. chim.it

N-Alkylation and N-Acylation Reactions

N-Alkylation: This reaction involves the substitution of the hydrogen on the indole nitrogen with an alkyl group. The process generally requires a base to deprotonate the N-H group, followed by the addition of an alkylating agent (e.g., an alkyl halide). rsc.org Common bases used for this purpose include potassium hydroxide (KOH), sodium hydride (NaH), and potassium carbonate (K₂CO₃) in polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile (B52724). mdpi.comresearchgate.netmdpi.com Care must be taken, as strong bases can also promote hydrolysis of the ester functionality, especially in the presence of water. mdpi.com For example, N-alkylation of ethyl indol-2-carboxylate has been successfully carried out using aqueous KOH in acetone, demonstrating a method that can be controlled to favor N-alkylation over ester hydrolysis. mdpi.comresearchgate.net

N-Acylation: The introduction of an acyl group onto the indole nitrogen yields N-acylindoles. This transformation can be achieved using various acylating agents. While reactive reagents like acyl chlorides can be used with a base, milder and more chemoselective methods have been developed. d-nb.info One such method involves the use of thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) in a high-boiling solvent such as xylene. d-nb.infobeilstein-journals.orgresearchgate.net This approach demonstrates high selectivity for N-acylation over C-acylation, which can sometimes be a competing pathway in indole chemistry. d-nb.info Another direct method involves heating the indole with a carboxylic acid in the presence of boric acid. clockss.org

Table 2: Representative Conditions for N-Functionalization of Indole Esters

| Reaction Type | Substrate | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| N-Alkylation | Ethyl indol-2-carboxylate | Allyl bromide, aq. KOH | Acetone | 20 °C, 2h | Ethyl 1-allyl-1H-indole-2-carboxylate mdpi.comresearchgate.net |

| N-Alkylation | Ethyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate | Alkyl halide, K₂CO₃, NaI | DMF | 50 °C, 24h | Corresponding N-alkylated indole mdpi.com |

| N-Acylation | 4-Methoxy-1H-indole | Butanethioate, Cs₂CO₃ | Xylene | 140 °C, 12h | 1-(4-Methoxy-1H-indol-1-yl)butan-1-one beilstein-journals.org |

Influence of Substituents on N-Reactivity and Selectivity

The reactivity of the indole nitrogen and the selectivity of its functionalization are significantly influenced by the electronic and steric nature of the substituents on the indole ring.

Steric Effects: Steric hindrance plays a crucial role in directing the outcome of reactions, particularly in determining the selectivity between N-functionalization and C3-functionalization. The C3 position is often the most nucleophilic carbon in the indole ring, making it a potential site for competing C-alkylation or C-acylation. nih.gov However, the presence of substituents on the benzene (B151609) ring, such as the 4-methoxy and 6-carboxylate groups, does not directly sterically encumber the indole nitrogen. In contrast, substituents at the C7 position can create steric hindrance that may decrease the rate and stereoselectivity of N-alkylation reactions. mdpi.com For many alkylating and acylating agents, reaction at the sterically unhindered nitrogen atom is kinetically favored over reaction at the C3 position, especially when a strong base is used to generate the indole anion. rsc.org

Reactions Involving the Methoxy (B1213986) Group

The methoxy group at the C4 position of the indole ring is a key functional group that can undergo several important transformations, primarily demethylation to form hydroxyindoles.

Nucleophilic Substitution of the Methoxy Moiety

Direct nucleophilic substitution of the methoxy group on an aromatic ring, such as in this compound, is generally a challenging transformation. The methoxy group is a poor leaving group, and the electron-rich nature of the indole ring system disfavors nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-donating methoxy group further deactivates the ring toward nucleophilic attack. chim.it

However, certain specialized reactions can achieve this transformation. For instance, cine substitution has been observed in N-alkoxyindoles bearing an electron-withdrawing group at the C3 position, where a nucleophile attacks the C2 position, leading to the expulsion of the N-alkoxy group. researchgate.net While this applies to N-alkoxy groups, it highlights a non-traditional substitution pathway. For the C4-methoxy group, such a direct displacement by a nucleophile would require harsh conditions or a different mechanistic pathway, and it is not a commonly reported reaction for this substrate under standard laboratory conditions.

Demethylation Strategies and Hydroxyindole Formation

The conversion of the 4-methoxy group to a 4-hydroxy group is a synthetically valuable reaction, as 4-hydroxyindoles are important intermediates in the synthesis of various biologically active compounds. jlu.edu.cn This demethylation is typically achieved using strong Lewis acids or protic acids that can cleave the aryl-methyl ether bond. commonorganicchemistry.com

Boron tribromide (BBr₃) is one of the most effective and widely used reagents for the demethylation of aryl methyl ethers. commonorganicchemistry.comchem-station.commdma.ch The reaction proceeds through the formation of a complex between the strong Lewis acid BBr₃ and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com This method is often performed at low temperatures in a chlorinated solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.comchem-station.com

Strong protic acids such as hydrobromic acid (HBr) can also be used, though they often require higher temperatures, which may limit functional group tolerance. commonorganicchemistry.comreddit.com Other reported methods for demethylation include the use of aluminum chloride (AlCl₃) and various thiol-based systems. chem-station.comresearchgate.net

The table below summarizes common demethylation reagents applicable to this transformation.

| Reagent | Typical Conditions | Notes |

| Boron Tribromide (BBr₃) | DCM, -78 °C to RT | Highly effective and common; requires careful handling due to reactivity with water. chem-station.commdma.ch |

| Hydrobromic Acid (HBr) | Acetic Acid, Reflux | Requires harsh conditions and high temperatures. commonorganicchemistry.com |

| Aluminum Chloride (AlCl₃) | DCM or Acetonitrile, Heat | A strong Lewis acid, but generally less reactive than BBr₃. chem-station.com |

| Trimethylsilyl Iodide (TMSI) | Acetonitrile, Reflux | Can be generated in situ from TMSCl and NaI. researchgate.net |

The successful demethylation of this compound yields Ethyl 4-hydroxy-1H-indole-6-carboxylate, a key precursor for various synthetic targets. acs.orgnih.govacs.org

Reactions at the Indole Aromatic Ring System

The indole nucleus is a π-excessive aromatic heterocycle, making it highly reactive toward electrophiles. chim.it The reactivity and regioselectivity are influenced by the existing substituents on both the pyrrole (B145914) and benzene rings.

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Substituent Effects

The indole ring system has a high electron density, making it significantly more reactive than benzene in electrophilic aromatic substitution reactions. pearson.comnih.gov Substitution typically occurs preferentially at the C3 position of the pyrrole ring, as the resulting cationic intermediate (Wheland intermediate) can be stabilized by the nitrogen atom without disrupting the aromaticity of the benzene ring. ic.ac.ukresearchgate.net

In this compound, the directing effects of the substituents must be considered:

Indole Nitrogen: Strongly activates the pyrrole ring, directing electrophiles primarily to the C3 position.

4-Methoxy Group: A powerful electron-donating group that activates the benzene ring, directing electrophiles to the ortho and para positions (C5 and C7). nih.gov

6-Carboxylate Group: An electron-withdrawing group that deactivates the benzene ring, directing incoming electrophiles to the meta positions (C5 and C7).

If the C3 position is blocked, electrophilic attack may occur at other positions, such as C2 or on the benzene ring. chim.it The combined activating effect of the 4-methoxy group and the deactivating/directing effect of the 6-carboxylate group makes the C5 and C7 positions potential sites for substitution, although this is less favorable than C3 attack.

| Reaction | Reagent | Expected Major Product (Position of Substitution) |

| Vilsmeier-Haack | POCl₃, DMF | C3-formylation cambridge.org |

| Nitration | HNO₃, H₂SO₄ | C3-nitration |

| Halogenation | NBS, Br₂, or SO₂Cl₂ | C3-halogenation |

| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid | C3-acylation |

Functionalization of the Indole Core at Unsubstituted Positions

While C3 is the most reactive site, specific strategies can be employed to functionalize the other unsubstituted positions (C2, C5, C7).

C2-Functionalization: Direct electrophilic attack at C2 is rare unless C3 is substituted. chim.it However, lithiation of an N-protected indole, typically with an alkyllithium reagent like n-BuLi or t-BuLi, occurs selectively at the C2 position. semanticscholar.orguwindsor.ca Quenching the resulting 2-lithioindole with an electrophile introduces a substituent at C2. N-protection is crucial to prevent deprotonation of the N-H proton.

C5 and C7-Functionalization: Functionalization at the benzene ring positions is more challenging due to the lower reactivity compared to the pyrrole ring. chim.it However, Directed ortho-Metalation (DoM) provides a powerful strategy. acs.orgnih.gov By installing a suitable directing metalation group (DMG) on the indole nitrogen, it is possible to direct a strong base to deprotonate the adjacent C7 position. acs.orgnih.gov Subsequent reaction with an electrophile installs a functional group at C7. Similarly, other directing groups on the benzene ring could potentially direct metalation to C5. Transition-metal-catalyzed C-H activation is another advanced strategy for selectively functionalizing the benzenoid C-H bonds of indoles. mdpi.comchemistryviews.orgnih.gov

Oxidation Reactions of the Indole Nucleus

The electron-rich indole nucleus is susceptible to oxidation. The outcome of the oxidation depends on the specific oxidant used and the reaction conditions. Common products of indole oxidation include oxindoles, isatins, and ring-opened products. For instance, oxidation of indoles can lead to the formation of 2-oxindoles or 3-oxindoles. The metabolism of certain methoxyindoles has been shown to involve hydroxylation and oxidation products. nih.gov Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or meta-chloroperoxybenzoic acid (m-CPBA) are often used for such transformations. The specific oxidation products of this compound would depend on the regioselectivity guided by the substituent pattern.

Intramolecular Cyclization and Rearrangement Pathways of this compound

The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, and its reactivity has been extensively explored. For a specifically substituted molecule like this compound, the interplay between the electron-donating methoxy group at the C4 position and the electron-withdrawing ethyl carboxylate group at the C6 position governs its propensity for intramolecular reactions. These reactions can lead to the formation of novel polycyclic systems or result in significant skeletal reorganization of the indole core. While direct studies on the intramolecular cyclization and rearrangement of this compound are not extensively documented, its potential reactivity can be inferred from established pathways observed in closely related indole derivatives.

Ring Expansion Reactions of Indole Carboxylate Derivatives

Ring expansion reactions provide a powerful synthetic route for transforming the bicyclic indole framework into larger heterocyclic systems, such as quinolines and azepinoindoles. These transformations typically involve the insertion of a single atom or a small fragment into the indole core.

One prominent pathway for ring expansion involves the transformation of indole derivatives into oxindoles, which can then undergo rearrangement. For instance, 3-substituted oxindoles can be converted into quinolinone isomers through base-mediated or Lewis acid-promoted reactions. ethz.chnih.gov A proposed pathway could involve the conversion of this compound to its corresponding 2-oxindole derivative. Subsequent introduction of a suitable leaving group at the C3 position, such as a halogen, could initiate a ring expansion to yield a substituted 4-quinolinone upon treatment with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). ethz.chnih.gov Alternatively, treatment with a halogen scavenger like a silver salt could trigger a Friedel-Crafts-type ring expansion, leading to a 3-substituted quinolinone. nih.gov

Another strategy involves the reaction of fused indole systems with activated alkynes. For example, hexahydroazepino[4,3-b]indoles have been shown to undergo ring expansion to nine-membered azoninoindoles in the presence of dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov This suggests that if the ester and methoxy groups of this compound were incorporated into a more complex, fused-ring system, similar reactivity might be accessible, providing a pathway to novel, medium-sized heterocyclic rings.

| Precursor Type | Reagents | Expanded Product | Ref. |

| 3-Iodomethyl-oxindole | LiHMDS | 4-Quinolinone | ethz.ch |

| 3-Iodomethyl-oxindole | AgBF₄ | 3-Quinolinone | nih.gov |

| Hexahydroazepino[4,3-b]indole | Dimethyl acetylenedicarboxylate | Azoninoindole | nih.gov |

Rearrangements Affecting the Indole Core Structure

Skeletal rearrangements of the indole core can dramatically alter its structure and properties. These reactions are often driven by the formation of more stable intermediates or products and can be influenced by the electronic nature of substituents on the benzene ring.

Fischer Indole Synthesis and Associated Rearrangements: The synthesis of the indole core itself can be subject to rearrangements, particularly when using substituted precursors in the Fischer indole synthesis. wikipedia.org This reaction proceeds through a nih.govnih.gov-sigmatropic rearrangement of a phenylhydrazone intermediate. mdpi.com Studies on methoxy-substituted phenylhydrazones have revealed that the position of the methoxy group can lead to "abnormal" products. For example, the acid-catalyzed cyclization of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone can yield not only the expected 7-methoxyindole (B1360046) but also rearranged products where the methoxy group is substituted or has migrated. nih.govresearchgate.net This occurs because the methoxy group can influence the direction of the key cyclization step. nih.gov Although this compound is a formed indole, this reactivity highlights the inherent electronic influence of the C4-methoxy group on the stability and potential reaction pathways of the indole nucleus under acidic conditions.

Sommelet-Hauser Rearrangement: The Sommelet-Hauser rearrangement is a nih.govsemanticscholar.org-sigmatropic rearrangement of certain quaternary ammonium (B1175870) salts, typically initiated by a strong base. wikipedia.orgnumberanalytics.com This reaction has been observed in complex indolic systems, leading to the introduction of an alkyl group at a position ortho to the initial site of ylide formation. semanticscholar.orgresearchgate.net For an indole derivative, this pathway requires the formation of a sulfonium (B1226848) or ammonium ylide, which can undergo rearrangement onto the indole core. Crucially, the mechanism involves a temporary de-aromatization of the pyrrole ring. semanticscholar.org In the context of this compound, a hypothetical precursor bearing a dimethylsulfonium methyl group at the C3 position could, upon treatment with a strong base, form an ylide. This intermediate could then rearrange to introduce a methyl group at the C4 position, displacing the methoxy group, or potentially at the C2 position. The presence of the electron-donating methoxy group at C4 could influence the stability of the dearomatized intermediate and thus the feasibility and outcome of the rearrangement. semanticscholar.orgresearchgate.net

Claisen Rearrangement: The Claisen rearrangement is another powerful nih.govnih.gov-sigmatropic reaction that involves the thermal or Lewis acid-catalyzed rearrangement of an allyl vinyl ether or an allyl aryl ether. wikipedia.orgorganic-chemistry.orglibretexts.org While this compound does not possess the required allyloxy group, a simple synthetic modification could generate a suitable precursor. For instance, demethylation of the methoxy group to the corresponding 4-hydroxyindole (B18505), followed by O-allylation, would yield an allyl ether. Heating this precursor would likely initiate a Claisen rearrangement. The allyl group would migrate from the oxygen atom to an adjacent carbon atom. Given the substitution pattern, the primary migration would be to the C5 position of the indole ring, proceeding through a six-membered cyclic transition state to form a 5-allyl-4-hydroxyindole derivative after tautomerization. libretexts.org This pathway represents a viable method for introducing carbon substituents onto the benzene portion of the indole core, leveraging the existing oxygen functionality.

| Rearrangement Type | Key Intermediate | Typical Outcome for Indole Derivatives | Ref. |

| Fischer Indole Synthesis | Phenylhydrazone | Formation of indole ring; potential for "abnormal" products with methoxy substituents. | nih.govresearchgate.net |

| Sommelet-Hauser | Ammonium or Sulfonium Ylide | Alkylation of the indole core, often at the C4 position. | semanticscholar.orgresearchgate.net |

| Claisen | Allyl Aryl Ether | Migration of an allyl group from oxygen to an adjacent carbon (e.g., C5). | organic-chemistry.orglibretexts.org |

Synthetic Applications and Derivatization Strategies of Ethyl 4 Methoxy 1h Indole 6 Carboxylate As a Chemical Building Block

Utilization as a Key Intermediate in Multi-Step Organic Syntheses

The indole (B1671886) core is a foundational structure in a multitude of biologically active compounds. nih.govbeilstein-journals.org The methyl ester analogue of the title compound, methyl 4-methoxy-1H-indole-6-carboxylate, is recognized as a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com Its value lies in its utility as a starting fragment for constructing more elaborate molecules, especially in the pursuit of novel anti-cancer agents. chemimpex.com The strategic placement of the methoxy (B1213986) and carboxylate groups on the indole ring allows for controlled, stepwise modifications, guiding the synthetic pathway toward a desired complex target. The stability of the indole core, combined with the reactivity of its substituents, makes it an efficient building block for creating molecules with potential therapeutic applications. chemimpex.com

Classic organic synthesis strategies, such as the Fischer, Bischler, and Larock indole syntheses, provide routes to various indole cores, which can then be functionalized to produce intermediates like this compound. nih.govbeilstein-journals.orgchim.it These multi-step sequences are fundamental to building complex natural products and novel pharmaceutical agents. rsc.orgnih.gov

Derivatization at the Ester Group to Generate Chemically Diverse Indole Conjugates

The ethyl ester at the C-6 position is a primary site for derivatization, providing a gateway to a variety of indole conjugates. The carboxylate group is a versatile handle that can be transformed into numerous other functionalities through well-established synthetic protocols.

Key transformations of the ester group include:

Hydrolysis: The ester can be readily hydrolyzed under basic conditions (e.g., using potassium hydroxide (B78521) in an aqueous alcohol solution) to yield the corresponding carboxylic acid, 4-methoxy-1H-indole-6-carboxylic acid. This acid is itself a crucial intermediate for further modifications.

Amidation: The carboxylic acid can be activated (e.g., with coupling reagents like DCC or EDC) and reacted with a wide range of primary or secondary amines to form amide derivatives. This is a common strategy for linking the indole scaffold to other molecules, including amino acids or other pharmacophores.

Reduction: The ester can be reduced to a primary alcohol (hydroxymethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation introduces a new point for substitution or further functionalization.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl group, altering the steric and electronic properties of the ester. mdpi.com

| Transformation | Reagent(s) | Product Functional Group | Potential Application |

|---|---|---|---|

| Hydrolysis | KOH, H₂O/EtOH | Carboxylic Acid (-COOH) | Intermediate for amide coupling |

| Amidation | 1. Hydrolysis to acid 2. Amine (R-NH₂), Coupling Agent | Amide (-CONH-R) | Peptide conjugates, bioactive amides |

| Reduction | LiAlH₄, THF | Primary Alcohol (-CH₂OH) | Introduction of a linker |

| Hydrazinolysis | Hydrazine (B178648) Hydrate (B1144303) (N₂H₄·H₂O) | Hydrazide (-CONHNH₂) | Synthesis of heterocycles (e.g., thiazoles) mdpi.com |

Modification of the Methoxy Group for the Synthesis of Analogues with Varied Electronic Properties

The methoxy group at the C-4 position significantly influences the electron density of the indole ring. Modification of this group is a key strategy for fine-tuning the electronic properties of the molecule, which can in turn affect its biological activity and chemical reactivity.

The primary modification is demethylation , which converts the methoxy group (-OCH₃) into a hydroxyl group (-OH). This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or nucleophilic reagents like lithium iodide. The resulting 4-hydroxyindole (B18505) derivative offers several advantages:

It introduces a hydrogen bond donor, which can be critical for binding to biological targets.

The hydroxyl group can serve as a handle for further functionalization, such as etherification with different alkyl or aryl groups, or esterification.

Conversion of the hydroxyl group to a triflate (-OTf) creates an excellent leaving group, enabling cross-coupling reactions (e.g., Suzuki, Sonogashira) to form new carbon-carbon bonds at the C-4 position. acs.org

| Transformation | Typical Reagent(s) | Product Functional Group | Effect on Properties |

|---|---|---|---|

| Demethylation | Boron tribromide (BBr₃) | Hydroxyl (-OH) | Increases polarity, introduces H-bond donor |

| Etherification (from -OH) | Alkyl halide (R-X), Base (e.g., K₂CO₃) | Ether (-OR) | Modulates lipophilicity and steric profile |

| Triflation (from -OH) | Triflic anhydride (B1165640) (Tf₂O) | Triflate (-OTf) | Enables cross-coupling reactions |

Functionalization of the Indole Ring System for Scaffold Diversification

Beyond the substituents, the indole ring itself can be functionalized to create a diverse range of analogues. The electron-rich nature of the indole system makes it susceptible to electrophilic substitution. The position of substitution is directed by the existing methoxy and carboxylate groups.

Common functionalization reactions include:

N-Alkylation/N-Acylation: The indole nitrogen can be deprotonated with a base (e.g., NaH) and subsequently reacted with alkyl halides or acyl chlorides to install a substituent on the nitrogen atom. mdpi.com This modification can improve stability and modulate biological activity.

Halogenation: Electrophilic halogenating agents (e.g., N-bromosuccinimide, NBS; N-chlorosuccinimide, NCS) can introduce halogen atoms onto the indole ring, typically at positions with high electron density like C-3, C-5, or C-7. These halogenated derivatives are valuable intermediates for cross-coupling reactions. mdpi.com

Formylation: The Vilsmeier-Haack reaction (using DMF and POCl₃) can introduce a formyl (aldehyde) group, usually at the C-3 position, which is the most nucleophilic site on an unsubstituted indole.

Mannich Reaction: Reaction with formaldehyde (B43269) and a secondary amine introduces an aminomethyl group, typically at the C-3 position, providing a route to gramine (B1672134) analogues.

Construction of Complex Polycyclic Systems Incorporating the Indole Core

This compound can serve as a foundational scaffold for building more complex, fused polycyclic systems. Such structures are common in natural products, particularly alkaloids, and often exhibit potent biological activities. rsc.org Synthetic strategies typically involve introducing functional groups that can participate in intramolecular cyclization reactions.

For example, a side chain could be introduced at the indole nitrogen or at the C-3 position, which then reacts with another position on the indole ring (such as C-2 or C-4) to form a new ring. Intramolecular Heck reactions, Friedel-Crafts acylations, or Pictet-Spengler-type reactions are common methods for achieving these cyclizations, leading to the formation of carbolines, pyrroloindoles, or other complex heterocyclic frameworks. beilstein-journals.orgmdpi.com

Design and Synthesis of Indole-Based Chemical Libraries for Broad Chemical Space Exploration

In drug discovery, the generation of chemical libraries containing a large number of related compounds is essential for screening against biological targets. The multiple reactive sites on this compound make it an ideal starting point for combinatorial chemistry and the creation of diverse indole-based libraries.

A common approach involves a divergent synthesis strategy:

Core Preparation: Synthesize a multi-gram quantity of the core scaffold, this compound.

Parallel Derivatization: In separate reaction vessels or on a multi-well plate, perform various derivatization reactions in parallel. For example, the hydrolyzed carboxylic acid can be coupled with a library of different amines, while simultaneously, the indole nitrogen can be alkylated with a library of different alkyl halides. This parallel synthesis approach allows for the rapid generation of hundreds or thousands of unique compounds, each with a different combination of substituents at the C-6 and N-1 positions, thereby broadly exploring the chemical space around the indole core. researchgate.net

Development of Novel Synthetic Pathways to Other Indole-Containing Scaffolds

The functional groups on this compound can be used to direct rearrangements or transformations into other valuable indole-containing scaffolds. For instance, reactions involving ring-opening of the pyrrole (B145914) moiety followed by recyclization can lead to quinoline (B57606) or other heterocyclic systems. The presence of the methoxy group can influence the regioselectivity of such reactions. nih.gov While specific examples for the title compound are not detailed in the searched literature, the general reactivity of substituted indoles allows for such transformations, representing an active area of research in synthetic methodology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-methoxy-1H-indole-6-carboxylate, and how can reaction conditions be optimized?

- Methodology :

- Core Synthesis : Start with indole derivatives and introduce substituents via regioselective reactions. For methoxy groups, consider nucleophilic substitution or alkylation under controlled conditions. For example, the Vilsmeier-Haack reaction (used for formylation in analogous compounds) can be adapted by replacing phosphorus oxychloride and DMF with methoxylation agents like methyl iodide and a base (e.g., NaH) .

- Optimization : Monitor reaction progress via TLC (as in ) and adjust parameters like temperature (reflux vs. room temperature) and stoichiometry. Saponification (e.g., NaOH in THF) can improve yields, as seen in indazole carboxylate synthesis (44% yield under reflux) .

Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?

- Methodology :

- NMR Analysis : Compare chemical shifts to similar compounds. For example, the methoxy group (δ ~3.8–4.0 ppm in NMR) and ester carbonyl (δ ~165–170 ppm in NMR) should align with PubChem data for structurally related indole derivatives .

- IR Spectroscopy : Identify key functional groups (e.g., ester C=O stretch at ~1720 cm) and compare with data from quinoline carboxylates .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as recommended for similar indole derivatives .

- Ventilation : Ensure fume hoods are used during synthesis to mitigate inhalation risks, especially when working with volatile reagents (e.g., methyl iodide).

Advanced Research Questions

Q. How can conflicting yield data from different synthetic routes be resolved?

- Methodology :

- Comparative Analysis : Replicate methods from analogous compounds (e.g., indazole carboxylate synthesis in vs. quinoline carboxylate in ). Adjust parameters like solvent polarity (THF vs. ethanol) or catalyst (TMSCl vs. HSO) to identify optimal conditions.

- Statistical Tools : Use design-of-experiments (DoE) software to model interactions between variables (e.g., temperature, reagent ratio) and predict maximum yield .

Q. What computational tools are suitable for predicting the crystallographic structure of this compound?

- Methodology :

- SHELX Suite : Employ SHELXL for small-molecule refinement, leveraging its robustness in handling high-resolution data. Preprocess diffraction data with SHELXS/SHELXD for phase determination .

- Density Functional Theory (DFT) : Validate predicted bond angles and torsional strains against crystallographic data from related indole esters (e.g., Ethyl 7-chloro-3,6-dimethyl-1H-indole-2-carboxylate in ) .

Q. How can regioselective functionalization of the indole core be achieved to avoid byproducts?

- Methodology :

- Directed Metalation : Use directing groups (e.g., ester at C6) to guide methoxy introduction at C4. For example, lithium hexamethyldisilazide (LiHMDS) can deprotonate specific positions, as seen in indazole alkylation .

- Protection/Deprotection : Temporarily block reactive sites (e.g., NH with a Boc group) before methoxylation, followed by acidic cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.